2,3-Dihydro-4-hydroxy-7-hydroxymethyl-2-(1-methylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one 2,3-Dihydro-4-hydroxy-7-hydroxymethyl-2-(1-methylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one
Brand Name: Vulcanchem
CAS No.: 17398-06-0
VCID: VC0102963
InChI: InChI=1S/C15H14O5/c1-7(2)11-4-9-12(20-11)5-13-14(15(9)18)10(17)3-8(6-16)19-13/h3,5,11,16,18H,1,4,6H2,2H3
SMILES: CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO
Molecular Formula: C15H14O5
Molecular Weight: 274.27 g/mol

2,3-Dihydro-4-hydroxy-7-hydroxymethyl-2-(1-methylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one

CAS No.: 17398-06-0

Main Products

VCID: VC0102963

Molecular Formula: C15H14O5

Molecular Weight: 274.27 g/mol

2,3-Dihydro-4-hydroxy-7-hydroxymethyl-2-(1-methylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one - 17398-06-0

CAS No. 17398-06-0
Product Name 2,3-Dihydro-4-hydroxy-7-hydroxymethyl-2-(1-methylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one
Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
IUPAC Name 4-hydroxy-7-(hydroxymethyl)-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one
Standard InChI InChI=1S/C15H14O5/c1-7(2)11-4-9-12(20-11)5-13-14(15(9)18)10(17)3-8(6-16)19-13/h3,5,11,16,18H,1,4,6H2,2H3
Standard InChIKey MCXUZKYSWNSOMA-UHFFFAOYSA-N
SMILES CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO
Canonical SMILES CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO
PubChem Compound 12444597
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator